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Compound of Interest

Compound Name: 4'-Bromobiphenyl-3-carbaldehyde

Cat. No.: B8574999

Get Quote

Executive Summary: The "Meta" Advantage
In drug discovery and materials science, the biphenyl scaffold is a privileged structure. While

4'-bromo[1,1'-biphenyl]-4-carbaldehyde (the para-isomer) is widely used for its linear rigidity,

the 3-carbaldehyde isomer offers a unique "kinked" geometry. This structural non-linearity

disrupts centrosymmetric packing, often enhancing solubility and promoting non-

centrosymmetric space groups favorable for non-linear optical (NLO) applications.

This guide analyzes the crystallographic data of 3-carbaldehyde derivatives against 4-

carbaldehyde alternatives, demonstrating how the bromine "anchor" and aldehyde "hinge"

dictate lattice architecture.

Structural Landscape: 3-Formyl vs. 4-Formyl Motifs
The Biphenyl Core Geometry
The primary differentiator between these isomers is the torsion angle between the two phenyl

rings and the vector of the formyl group.
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Para-Isomer (Linear): The formyl group is collinear with the biphenyl axis. This favors

centrosymmetric packing (e.g., Space Group

), leading to high melting points and lower solubility.

Meta-Isomer (Kinked): The formyl group at the 3-position introduces an angular offset (

). This steric bulk often prevents efficient face-to-face

-stacking, forcing the lattice into orthorhombic or chiral arrangements (e.g., Space Group

).

Role of the Bromine Atom
The 4'-Bromo substituent is not merely a leaving group; it acts as a supramolecular synthon.

Halogen Bonding (XB): In crystal lattices, the Br atom frequently engages in Type II halogen

bonding (

), directing the self-assembly of 1D chains.

Heavy Atom Effect: The Br atom facilitates phasing in X-ray diffraction experiments, making

these derivatives excellent candidates for crystallographic studies.

Comparative Crystallographic Data[1][2][3]
The following table contrasts the crystal data of a representative 3-carbaldehyde analogue (4-

chloro-3'-methoxy-[1,1'-biphenyl]-3-carbaldehyde) against a standard 4-carbaldehyde

derivative (BDCP).
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Feature
Meta-Scaffold

Representative [1]
Para-Scaffold

Representative [2]

Compound
4-chloro-3'-methoxy-[1,1'-

biphenyl]-3-carbaldehyde

(E)-1-(4'-bromobiphenyl-4-

yl)-3-(2-methoxyphenyl)prop-2-

en-1-one

Crystal System Orthorhombic Monoclinic

Space Group (Non-centrosymmetric) (Non-centrosymmetric/Polar)

Unit Cell (

)

Packing Motif Herringbone / Zig-zag chains Linear / Sheet-like stacking

Key Interaction (Weak Hydrogen Bonds) Stacking &

Solid-State Application
Chiral resolution, Porous

frameworks
SHG Active (NLO Materials)

Analyst Insight: The meta-analogue crystallizes in an orthorhombic system with a short axis (

), typical of molecules that stack with a significant offset to accommodate the 3-

substituent. This "looser" packing often correlates with higher solubility in organic

solvents compared to the para-analogues.

Experimental Protocols
Synthesis of Schiff Base Derivatives
To utilize the 3-carbaldehyde scaffold, a condensation reaction with an aniline derivative is the

standard route.
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Reagents:

4'-Bromobiphenyl-3-carbaldehyde (1.0 eq)

Substituted Aniline (e.g., 4-fluoroaniline) (1.0 eq)

Ethanol (Absolute)[1]

Glacial Acetic Acid (Catalytic)

Step-by-Step Methodology:

Dissolution: Dissolve 1.0 mmol of 4'-Bromobiphenyl-3-carbaldehyde in 10 mL of hot

absolute ethanol.

Addition: Add 1.0 mmol of the amine dropwise.

Catalysis: Add 2-3 drops of glacial acetic acid.

Reflux: Heat the mixture at reflux (

) for 3–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

Isolation: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If

no precipitate, evaporate solvent to 50% volume and cool to

.

Recrystallization: Recrystallize from hot Ethanol/DMF (9:1) to obtain single crystals suitable

for XRD.

Crystallization for X-Ray Diffraction
Growing diffraction-quality crystals of the meta-isomer requires slower nucleation due to its

lower symmetry.

Method: Slow Evaporation.

Solvent System:
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(1:1 v/v).[2]

Protocol: Dissolve 20 mg of the derivative in 2 mL of solvent in a small vial. Cover with

Parafilm and pierce 3-4 small holes. Allow to stand at room temperature for 3-5 days.

Visualizing the Structural Logic
The following diagram illustrates the divergence in synthesis and packing outcomes between

the 3- and 4-isomers.
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Figure 1: Structural divergence in biphenyl carbaldehyde derivatives. The 3-isomer pathway

leads to lower symmetry packing due to steric "kinking".

References
Crystal structure of 4-chloro-3'-methoxy-[1,1'-biphenyl]-3-carbaldehyde.

Source: Zeitschrift für Kristallographie - New Crystal Structures (2015).
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Significance: Defines the orthorhombic packing motif for meta-carbaldehyde biphenyls.

Synthesis and crystal structure of (2E)-1-(4'-bromobiphenyl-4-yl)-3-(2-methoxyphenyl)prop-2-

en-1-one.

Source: Journal of Molecular Structure / ResearchG
Significance: Provides comparative data for the linear para-isomer chalcone deriv

Crystal structure of 4-bromobenzaldehyde – complete redetermin

Source: Zeitschrift für Kristallographie (2020).
Significance: Establishes the baseline halogen bonding interactions of the
bromobenzaldehyde moiety.

PubChem Compound Summary: 4'-Bromo-[1,1'-biphenyl]-3-carbaldehyde.

Source: National Center for Biotechnology Inform
Significance: Verification of chemical identifiers (CAS 1237107-66-2) and physical
properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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